Boc-D-his(1-ME)-OH
Description
BenchChem offers high-quality Boc-D-his(1-ME)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-his(1-ME)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFPCXOYMKRSO-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Physicochemical Impact of N-Methylated Amino Acids: A Technical Guide for Drug Development Professionals
Abstract
N-methylation of the peptide backbone, a subtle yet profound modification, has emerged as a cornerstone strategy in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. The substitution of a backbone amide proton with a methyl group instigates a cascade of physicochemical changes, significantly impacting a peptide's conformational landscape, metabolic stability, and membrane permeability. This in-depth technical guide provides a comprehensive exploration of the core principles underlying the impact of N-methylated amino acids. We will delve into the conformational consequences of this modification, its effects on key physicochemical properties, and the strategic application of N-methylation in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to design next-generation peptide therapeutics with improved pharmacological profiles.
The Fundamental Physicochemical Shift of N-Methylation
The introduction of a methyl group onto the amide nitrogen of a peptide backbone is a minimalist modification that yields maximal impact. This seemingly simple alteration fundamentally changes the local chemical environment, leading to a series of predictable yet powerful consequences that can be harnessed for drug design.
The primary effects of N-methylation can be distilled into three core physicochemical changes:
-
Elimination of the Hydrogen Bond Donor: The substitution of the amide proton with a methyl group removes the capacity of the nitrogen to act as a hydrogen bond donor. This is a critical alteration as it disrupts the canonical hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets.
-
Introduction of Steric Hindrance: The methyl group introduces steric bulk that restricts the rotational freedom around the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles. This conformational constraint is a key factor in pre-organizing a peptide into a desired bioactive conformation.[1]
-
Modulation of Amide Bond Isomerization: N-methylation lowers the energy barrier for the cis-trans isomerization of the peptide bond.[2][3][4] This increased propensity for the cis conformation, particularly in homochiral sequences, can induce unique turns and folds in the peptide structure.[5]
These fundamental changes synergistically influence a peptide's three-dimensional structure, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile.[6]
Conformational Consequences: From Local Geometry to Global Structure
The true power of N-methylation lies in its ability to sculpt the conformational landscape of a peptide. By imposing localized constraints, this modification can guide the peptide into a bioactive conformation, thereby enhancing its affinity and selectivity for its biological target.[7]
The Ramachandran Plot: A Restricted Landscape
The steric hindrance introduced by the N-methyl group significantly reduces the accessible conformational space on the Ramachandran plot. This restriction of φ and ψ angles can prevent the adoption of certain secondary structures while promoting others. For instance, while N-methylation is generally expected to destabilize helical structures, the extent of this destabilization is position-dependent.[8] More significantly, the conformational constraints can favor the formation of specific turn structures.[9]
The Rise of the Cis-Amide Bond and β-Turns
In non-methylated peptides, the trans conformation of the amide bond is overwhelmingly favored. However, N-methylation significantly lowers the energetic barrier to the cis conformation.[2][3][4] This increased accessibility of the cis isomer is a key driver for the formation of β-turns, particularly the βVI type, especially in homochiral sequences.[5] The ability to induce these turns can be instrumental in mimicking the binding epitopes of larger proteins or in creating novel folded structures (foldamers).[10]
Diagram: Impact of N-Methylation on the Peptide Backbone
Caption: N-methylation removes the hydrogen bond donor and restricts backbone rotation.
Impact on Physicochemical Properties: A Paradigm Shift in Druggability
The conformational changes induced by N-methylation have profound downstream effects on a peptide's physicochemical properties, directly influencing its potential as a therapeutic agent.
Enhanced Metabolic Stability
One of the most significant advantages of N-methylation is the remarkable increase in resistance to proteolytic degradation.[7][10][11] The steric bulk of the methyl group physically hinders the approach of proteases, shielding the amide bond from enzymatic cleavage.[1][11] This enhanced stability leads to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[11] Interestingly, N-methylation of an amide bond adjacent to the cleavage site can sometimes confer even greater resistance than methylation at the cleavage site itself.[12]
Modulating Solubility and Lipophilicity
The relationship between N-methylation, solubility, and lipophilicity is nuanced. While the addition of a methyl group increases lipophilicity (higher logP values), N-methylation can paradoxically lead to an increase in aqueous solubility.[2][3][4][13][14] This counterintuitive effect is attributed to the conformational changes that N-methylation induces. By disrupting planar, aggregated structures and promoting more globular, folded conformations, N-methylation can increase the water-accessible polar surface area, leading to improved solubility.[13] However, the effect is context-dependent and can vary based on the surrounding amino acid sequence and the overall structure of the peptide.[13]
Improved Membrane Permeability and Oral Bioavailability
A major hurdle in peptide drug development is their poor membrane permeability and lack of oral bioavailability.[11][15] N-methylation can significantly improve a peptide's ability to cross cell membranes.[7][16][17] This is achieved through a combination of factors:
-
Reduced Hydrogen Bonding Capacity: By removing an amide proton, N-methylation reduces the energy penalty associated with moving the peptide from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[7]
-
Increased Lipophilicity: The addition of the methyl group increases the overall lipophilicity of the peptide.[2][3][18]
-
Conformational Control: N-methylation can stabilize conformations that mask polar groups through intramolecular hydrogen bonding, presenting a more hydrophobic face to the cell membrane.[19]
The immunosuppressant drug Cyclosporin A, a cyclic peptide with seven N-methylated amino acids, is a classic example of how this strategy can lead to an orally bioavailable peptide therapeutic.[10][20]
Table 1: Summary of Physicochemical Impacts of N-Methylation
| Property | General Impact of N-Methylation | Underlying Mechanism | Reference(s) |
| Metabolic Stability | Increased | Steric hindrance of proteolytic enzymes | [7][10][11] |
| Lipophilicity (logP) | Increased | Addition of a hydrophobic methyl group | [2][3] |
| Aqueous Solubility | Often Increased | Conformational changes exposing polar surfaces | [4][13][14] |
| Membrane Permeability | Increased | Reduced H-bonding, increased lipophilicity, conformational masking | [7][16][17] |
| Oral Bioavailability | Potentially Increased | Combination of enhanced stability and permeability | [10][15][20] |
Experimental Protocols for Synthesis and Analysis
The successful application of N-methylation in drug discovery relies on robust synthetic methods and rigorous analytical techniques to characterize the resulting peptides.
Synthesis of N-Methylated Peptides
The incorporation of N-methylated amino acids into peptides can be achieved through two main strategies: the use of pre-synthesized N-methylated amino acid building blocks or on-resin N-methylation during solid-phase peptide synthesis (SPPS).
Protocol 1: On-Resin N-Methylation using the o-NBS Method
This three-step procedure is compatible with standard Fmoc-based SPPS.[18][21]
-
Sulfonylation: The N-terminal α-amine group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group using o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIPEA).[18][22]
-
Methylation: The activated sulfonamide nitrogen is then methylated using a methylating agent like dimethyl sulfate or methyl iodide.[18] The Mitsunobu reaction can also be employed for this step.
-
Desulfonylation: The o-NBS protecting group is removed using a thiol, such as thiophenol, to reveal the N-methylated amine, which is then ready for coupling to the next amino acid in the sequence.[22]
Diagram: On-Resin N-Methylation Workflow
Caption: A simplified workflow for on-resin N-methylation of peptides.
Conformational Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of N-methylated peptides in solution.[23][24][25][26]
Protocol 2: 2D ROESY for Inter-proton Distance Restraints
Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over NOESY for medium-sized peptides, as it provides reliable distance information regardless of the molecule's rotational correlation time.[23]
-
Sample Preparation: Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O) to a final concentration of 1-5 mM.[23] Add an internal standard for chemical shift referencing.
-
Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (e.g., 600 MHz). A typical experiment might involve a mixing time of 150-300 ms.[23]
-
Data Processing and Analysis: Process the 2D data using appropriate software. Integrate the cross-peak volumes to derive inter-proton distance restraints. These restraints can then be used in molecular modeling programs to calculate the three-dimensional structure of the peptide.
Conclusion: N-Methylation as a Versatile Tool in Drug Discovery
N-methylation of amino acids is a powerful and versatile strategy in the medicinal chemist's toolkit. By introducing carefully placed N-methyl groups, it is possible to fine-tune the physicochemical properties of peptides, leading to enhanced metabolic stability, improved membrane permeability, and controlled conformation.[6][10][27] This can result in peptides with superior pharmacokinetic profiles, including the potential for oral bioavailability.[19][20][28] As our understanding of the nuanced effects of N-methylation continues to grow, so too will its application in the rational design of novel and effective peptide-based therapeutics.
References
- The Effect of N-Methylation on Peptide Backbone Conformation - Benchchem. (n.d.). BenchChem.
-
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Gilon, C., & Kessler, H. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(25), 9133–9136. [Link]
-
Li, P., Wang, D., Wang, Z., Chen, Y., He, C., & Wang, G. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
-
Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5475–5502. [Link]
- A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides - Benchchem. (n.d.). BenchChem.
-
Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(41), 10371–10381. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]
- The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). Axon Medchem.
-
Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118–124. [Link]
- An In-depth Technical Guide to the Properties of N-methylated Amino Acids in Peptides - Benchchem. (n.d.). BenchChem.
- The Role of N-Methylated Amino Acids in Drug Discovery. (n.d.). BOC Sciences.
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]
-
Naoum, J. C., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]
-
Rezai, T., Yu, B., McKerrow, J. H., & Ellman, J. A. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society, 134(25), 10521–10524. [Link]
-
Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(41), 10371–10381. [Link]
-
Vitoux, B., Aubry, A., Cung, M. T., & Marraud, M. (1986). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 27(6), 617–632. [Link]
-
Umashankara, M., & Raines, R. T. (2010). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Organic Letters, 12(19), 4344–4347. [Link]
-
Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Organic & Biomolecular Chemistry, 13(41). [Link]
-
Lange, O. F., Seebach, D., & Griesinger, C. (2009). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 131(35), 12600–12608. [Link]
- Protein Methylation: Mechanisms, Types, and Implications. (n.d.). Creative Proteomics.
-
Singh, Y., Sharma, R., & Singh, J. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(11), 3259. [Link]
- Should My Peptide Be Methylated?. (2025, September 25). LifeTein.
-
Liu, Y., Zhang, M., & Liu, C. (2020). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 25(11), 2534. [Link]
-
Bitan, G., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Journal of Medicinal Chemistry, 51(24), 7938–7948. [Link]
- Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. (n.d.). Chem-Is-Try.
-
Chang, C. F., & Zehfus, M. H. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers, 40(6), 609–616. [Link]
-
Lange, O. F., Seebach, D., & Griesinger, C. (2009). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 131(35), 12600–12608. [Link]
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9).
- Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe)
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
- Conformational analysis of N-methylated peptides: (a) Ramachandran... (n.d.). ResearchGate.
-
Pavan, V., & Muttenthaler, M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2333. [Link]
-
Rauf, S. M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E. M., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(41), 10371–10381. [Link]
-
Dong, C., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 23(21), 13303. [Link]
-
Sharma, A., et al. (2022). N -methylation in amino acids and peptides: Scope and limitations. Journal of Peptide Science. [Link]
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: A new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
- Applications of N-Methylated Peptides in Drug Discovery: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
-
Chatterjee, J., Gilon, C., & Kessler, H. (2010). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform, 39(51). [Link]
- N-Methylated Amino Acids. (n.d.). Merck Millipore.
-
Rogers, J. R., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry, 13(10), 967–975. [Link]
- N-Methyl Amino Acids. (n.d.). CD Biosynsis.
-
Mondal, B., et al. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Science, 7(7), 4414–4420. [Link]
-
Ohta, A., et al. (2022). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 17(6), 1431–1436. [Link]
-
Vincenzi, M., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 25(21), 5033. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 14. [PDF] The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. | Semantic Scholar [semanticscholar.org]
- 15. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols for Boc-D-His(1-Me)-OH in Solid-Phase Peptide Synthesis (SPPS)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of N-τ-Methylation in Peptide Synthesis
The stereochemical integrity of amino acids is paramount in the synthesis of peptides for therapeutic or research applications. Histidine, with its catalytically active imidazole side chain, presents a formidable challenge due to its profound susceptibility to racemization during peptide coupling reactions. This phenomenon arises from the imidazole's π-nitrogen (N-π, N-1) acting as an intramolecular base, which facilitates the abstraction of the α-proton upon carboxyl activation, leading to a loss of stereochemistry.[1][2][3] The incorporation of the resulting D-enantiomer can drastically alter a peptide's structure, biological activity, and immunogenicity.
Boc-D-His(1-Me)-OH is a specialized amino acid derivative designed to confer specific, desirable properties to a synthetic peptide. Its utility is rooted in three key features:
-
Boc (tert-butyloxycarbonyl) Group: A robust, acid-labile protecting group for the α-amine, forming the foundation of the Boc/Bzl SPPS strategy. It is reliably cleaved with moderate concentrations of trifluoroacetic acid (TFA).[4]
-
D-Configuration: The use of the non-natural D-isomer is a common strategy in drug development to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids.
-
1-Methyl (N-π-Methyl) Group: This permanent modification to the imidazole side chain is the most critical feature. By alkylating the π-nitrogen, its ability to act as an internal base is nullified, thus effectively suppressing racemization during the coupling step.[2][5] This ensures the stereochemical fidelity of the histidine residue throughout the synthesis.
This document provides a comprehensive guide and detailed protocols for the effective use of Boc-D-His(1-Me)-OH in Boc-strategy solid-phase peptide synthesis.
Physicochemical Properties & Handling
Proper handling and storage are essential to maintain the integrity of the reagent.
| Property | Value |
| Chemical Name | (2R)-2-[(2-methyl-2-propanyl)oxycarbonylamino]-3-(1-methyl-1H-imidazol-4-yl)propanoic acid |
| Abbreviation | Boc-D-His(1-Me)-OH, Boc-D-His(N-π-Me)-OH |
| Molecular Formula | C12H19N3O4 |
| Molecular Weight | 269.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, DCM |
| Storage | Store at 2-8°C, desiccated. Keep container tightly sealed. |
The Mechanism of Racemization Suppression
Understanding the mechanism of histidine racemization is key to appreciating the utility of Boc-D-His(1-Me)-OH. During a standard coupling reaction, the carboxylic acid is activated (e.g., as an HOBt/OAt ester or acylphosphonium salt). This activation increases the acidity of the α-proton. For a standard histidine residue, the nearby N-π of the imidazole ring abstracts this proton, forming a planar, achiral intermediate that can be re-protonated from either face, leading to a mixture of L- and D-isomers.[1][3]
The permanent methyl group on the N-π position of Boc-D-His(1-Me)-OH sterically and electronically prevents the nitrogen's lone pair of electrons from participating in this intramolecular catalysis, thereby preserving the amino acid's stereochemistry.
Caption: Mechanism of racemization suppression.
Detailed Protocols for Solid-Phase Peptide Synthesis
These protocols are intended for manual Boc-SPPS. Reagent equivalents are based on the initial substitution of the resin.
Materials and Reagents
-
Resin: MBHA or PAM resin suitable for Boc-SPPS.
-
Amino Acid: Boc-D-His(1-Me)-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Washing Solution: DCM, DMF.
-
Kaiser Test Kit: To monitor coupling completion.[6]
-
Cleavage Cocktail (Reagent K): TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/w/v/v/v).[7]
-
Precipitation Solvent: Cold (<0°C) Diethyl ether or MTBE.
SPPS Workflow for a Single Coupling Cycle
The following diagram outlines the key steps for incorporating a single amino acid residue using the Boc strategy.
Caption: Boc-SPPS single amino acid coupling cycle.
Step-by-Step Coupling Protocol for Boc-D-His(1-Me)-OH
This protocol assumes the synthesis is proceeding on 0.5 g of resin with a substitution of 0.5 mmol/g (0.25 mmol total).
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the solvent.
-
Add 50% TFA/DCM (10 mL/g resin) and agitate for 1-2 minutes. Drain.
-
Add a fresh solution of 50% TFA/DCM and agitate for 20-30 minutes.[8]
-
Drain and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
-
Neutralization:
-
Add 10% DIEA/DCM (10 mL/g resin) and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x) to remove excess base. The resin is now ready for coupling.
-
-
Amino Acid Activation and Coupling (HBTU Method):
-
In a separate vessel, dissolve Boc-D-His(1-Me)-OH (3 eq., 0.75 mmol, 202 mg) and HBTU (2.9 eq., 0.725 mmol, 275 mg) in a minimal amount of DMF (~5 mL).
-
Add DIEA (6 eq., 1.5 mmol, 261 µL) to the activation mixture. The solution may change color. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the neutralized resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads (~5 mg), wash them thoroughly with ethanol.
-
Perform a Kaiser test.[6] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another hour or perform a recoupling.
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
| Coupling Method | Activating Agents | Base | Relative Efficiency | Key Considerations |
| Aminium Salt | HBTU / HATU | DIEA | Very High | Fast, efficient. HBTU is standard; HATU is recommended for difficult couplings. |
| Carbodiimide | DIC / HOBt | N/A | High | Cost-effective and widely used. HOBt suppresses side reactions. Slower than HBTU. |
Final Cleavage and Peptide Isolation
After the full peptide sequence is assembled, the peptide must be cleaved from the resin and all side-chain protecting groups removed.
-
Resin Preparation: Wash the final peptide-resin with DMF (3x), DCM (3x), and methanol (2x). Dry the resin thoroughly under high vacuum for at least 4 hours.
-
Cleavage:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared Reagent K cleavage cocktail (10-20 mL per gram of resin).[7]
-
Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
Gently agitate the mixture at room temperature for 2-4 hours. The resin may change color, which is normal.[9]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA, combining the filtrates.
-
Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The peptide is now ready for purification by HPLC.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | 1. Inefficient activation. 2. Steric hindrance from sequence. 3. Peptide aggregation on resin. | 1. Double couple: repeat the coupling step with a fresh solution of activated amino acid. 2. Switch to a more potent coupling reagent like HATU. 3. Add chaotropic salts or switch to a solvent like NMP to disrupt aggregation.[5] |
| Low Final Yield | 1. Incomplete coupling at one or more steps. 2. Premature cleavage of peptide from resin during TFA deprotection cycles (especially with sensitive linkers). | 1. Ensure Kaiser test is negative at every step. Use capping (e.g., Acetic Anhydride/DIEA) to terminate unreacted chains. 2. Use a more robust linker like PAM for long syntheses.[10] |
| Extra Peaks in HPLC/MS | 1. Deletion sequences from incomplete coupling. 2. Side reactions during final cleavage (e.g., alkylation of Trp or Met if present). 3. Incomplete removal of side-chain protecting groups. | 1. Optimize coupling protocol (see above). 2. Ensure the correct scavenger cocktail is used for the specific amino acids in your sequence.[11] 3. Extend cleavage time to 4 hours, especially if sterically hindered protecting groups like Arg(Pbf) are present. |
References
-
BenchChem. (2025). Preventing Histidine Racemization in Peptide Synthesis: A Technical Guide to Boc-His(3-Bom)-Osu. 1
-
BenchChem. (2025). Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. 2
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. 5
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. 12
-
Chen, L., & admiration, J. (1998). Side reactions in solid-phase peptide synthesis and their applications. PubMed. 13
-
Jones, J. H., & Ramage, W. I. (1978). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. RSC Publishing. 14
-
BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
-
BenchChem. (2025). Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS). 8
-
CDN Isotopes. Cleavage Cocktail Selection. 11
-
Aapptec Peptides. Cleavage Cocktails; Reagent K. 7
-
Fields, G. B. (2000). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. 16
-
Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. (2021). Biomacromolecules. ACS Publications. 17
-
CEM Corporation. Unparalleled Solid Phase Peptide Synthesis. 18
-
Langel, Ü. (2015). Cleavage of synthetic peptides. Google Patents. 19
-
ChemPep Inc. Boc Solid Phase Peptide Synthesis. 10
-
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. 3
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. 20
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. 21
-
de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. 6
-
Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An approach to the prevention of racemisation in the synthesis of histidine-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cem.hu [cem.hu]
- 19. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 20. peptide.com [peptide.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Peptide Synthesis with Methylated Amino acids
<_ _>
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the synthesis of peptides containing N-methylated amino acids. Here, you will find in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of synthesizing these unique peptides.
Frequently Asked Questions (FAQs)
Q1: Why do N-methylated amino acids often result in lower peptide synthesis yields?
The primary reason for lower yields is steric hindrance. The methyl group on the amide nitrogen of an N-methylated amino acid residue in a growing peptide chain physically obstructs the incoming activated amino acid.[1][2][3][4] This makes it more difficult for the nucleophilic attack to occur and form a new peptide bond, leading to slower reaction rates and incomplete couplings.
Q2: What are the best coupling reagents for incorporating N-methylated amino acids?
Uronium/aminium-based reagents containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety are generally the most effective. Reagents such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) are considered the gold standard due to the high reactivity of the OAt-active esters they form.[5][6][7] Other effective options include PyAOP and PyBOP/HOAt.[4][5][8][9] COMU is another excellent choice, offering high efficiency comparable to HATU with the added benefits of being non-explosive and having better solubility.[5]
Q3: Can I use standard solid-phase peptide synthesis (SPPS) protocols for methylated peptides?
While the fundamental principles of SPPS still apply, standard protocols often need significant modification. Due to the challenges posed by steric hindrance, you will likely need to employ more potent coupling reagents, longer reaction times, double coupling strategies, and potentially higher temperatures, often facilitated by microwave synthesis.[2][3][10]
Q4: What is the role of microwave energy in synthesizing methylated peptides?
Microwave energy significantly accelerates the coupling and deprotection steps in SPPS by rapidly and uniformly heating the reaction mixture.[10][11] This is particularly beneficial for sterically hindered couplings involving N-methylated amino acids, as the increased kinetic energy helps to overcome the activation energy barrier.[2][12][13] This often leads to dramatically reduced synthesis times and improved crude peptide purity.[10][14]
Q5: Are there any common side reactions specific to the synthesis of peptides with methylated amino acids?
Yes, besides incomplete coupling, you should be aware of a few key side reactions. Diketopiperazine (DKP) formation is a significant issue, especially when a proline or another N-methylated residue is in the second position of the peptide chain.[4][15][16][17][18] This reaction involves the intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. Racemization at the Cα of the activated amino acid can also be a concern, particularly with prolonged coupling times or at elevated temperatures.[4][19][20][21]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency and Incomplete Reactions
Symptoms:
-
Low final peptide yield.
-
Mass spectrometry (MS) analysis reveals significant deletion sequences (peptides missing one or more amino acids).
-
High-performance liquid chromatography (HPLC) of the crude product shows multiple peaks, indicating a heterogeneous mixture.
Root Causes:
-
Steric Hindrance: As previously mentioned, the N-methyl group is the primary culprit, impeding the approach of the activated amino acid.[1][2][3][4]
-
Inappropriate Coupling Reagents: Standard coupling reagents like HBTU or DIC/HOBt often lack the reactivity needed to overcome the steric barrier of N-methylated residues.[6]
-
Suboptimal Reaction Conditions: Insufficient reaction time, low temperature, or inadequate reagent concentration can all contribute to incomplete couplings.
Solutions & Protocols:
Solution 1.1: Optimization of Coupling Reagents and Additives
The choice of coupling reagent is paramount. For N-methylated residues, you need a reagent that forms a highly reactive active ester.
-
Expertise & Experience: The nitrogen atom in the HOAt leaving group of HATU acts as an internal base, accelerating the reaction and making it more effective than HOBt-based reagents for hindered couplings. COMU is an excellent modern alternative that incorporates an Oxyma Pure leaving group, which is not only highly reactive but also non-explosive and less allergenic.[5]
-
Authoritative Grounding: Studies have consistently shown that HATU and similar HOAt-based reagents provide superior yields when coupling N-methylated amino acids.[7]
Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acid Incorporation
| Coupling Reagent | Performance for N-Methylated Residues | Key Characteristics |
| HATU | Highly Effective | The industry standard for difficult couplings. Forms a highly reactive OAt-ester.[5][6][7] |
| COMU | Highly Effective | Comparable efficiency to HATU, with improved safety and solubility profiles.[5] |
| PyAOP/PyBOP | Effective | Phosphonium-based reagents that are also very effective for sterically hindered couplings.[4][5][8][9] |
| HCTU | Moderately Effective | A chlorinated benzotriazole derivative that is more reactive than HBTU but generally less effective than HATU for N-methylated residues. |
| HBTU/DIC | Less Effective / Not Recommended | Often result in low yields and incomplete couplings due to insufficient reactivity.[6] |
Solution 1.2: Microwave-Assisted Synthesis
The application of microwave energy is a game-changer for synthesizing difficult peptides, including those with N-methylated residues.
-
Expertise & Experience: The primary benefit of microwave synthesis is the rapid and efficient energy transfer directly to the solvent and reagents, which is a purely thermal effect.[10][12] This allows for very fast reaction times (typically 3-10 minutes for coupling) at elevated temperatures (e.g., 75-90°C), which is often sufficient to drive even the most challenging couplings to completion.[12][22]
-
Authoritative Grounding: Numerous studies have demonstrated the ability of microwave-assisted SPPS to synthesize peptides that are difficult or impossible to produce using conventional room temperature methods.[11][14][23][24]
Protocol 1: General Microwave-Assisted Coupling for an N-Methylated Amino Acid
-
Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected and the resin is thoroughly washed with DMF.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 equivalents), HATU (3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents). Allow this pre-activation to proceed for 2-5 minutes.[6]
-
Coupling: Add the activated amino acid solution to the resin.
-
Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer. Irradiate at a constant temperature of 80°C for 10 minutes.[12]
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 times) to remove any unreacted reagents.
-
Confirmation (Optional but Recommended): Perform a test to confirm the absence of free amines. Note that the standard Kaiser test does not work for secondary amines like N-methylated residues. A bromophenol blue test is a suitable alternative.[6] If the test is positive (indicating incomplete reaction), perform a second coupling (double coupling) by repeating steps 2-5.
Problem 2: Side Reactions and Product Impurities
Symptoms:
-
MS analysis shows peaks corresponding to the desired mass minus one or two amino acids, particularly near Pro or N-Me residues.
-
MS analysis reveals a peak with the same mass as the desired product but with a different retention time on HPLC, suggesting the presence of diastereomers.
-
Purification is complicated by numerous, closely eluting peaks.
Root Causes:
-
Diketopiperazine (DKP) Formation: This occurs when the N-terminal amine of a dipeptide on the resin attacks the ester linkage to the resin, cyclizing and cleaving off as a DKP. This is most common with Xaa-Pro or Xaa-(N-Me)Yaa sequences at the C-terminus.[15][16][18][25]
-
Racemization: The α-carbon of an activated amino acid is susceptible to deprotonation by base, leading to a loss of stereochemical integrity. This risk is increased by factors such as high temperatures, extended reaction times, and the type of base used.[19][20][21]
Solutions & Protocols:
Solution 2.1: Preventing Diketopiperazine Formation
-
Expertise & Experience: The most effective strategy is to ensure the dipeptide stage is passed as quickly as possible. This means using a highly efficient coupling reagent for the third amino acid. If the C-terminal residue is Proline or another N-methylated amino acid, it is often advisable to start with a pre-loaded resin (e.g., Fmoc-Pro-Wang resin) or to use a resin that is less prone to DKP formation, such as a 2-chlorotrityl chloride (2-CTC) resin.
-
Authoritative Grounding: The mechanism involves the nucleophilic attack of the secondary amine of the penultimate residue on the amide carbonyl, leading to cleavage.[18] Using a more sterically hindered resin, like 2-CTC, can help to suppress this side reaction.[25]
Diagram 1: Mechanism of Diketopiperazine (DKP) Formation
Caption: DKP formation pathway leading to peptide cleavage.
Solution 2.2: Minimizing Racemization
-
Expertise & Experience: While elevated temperatures in microwave synthesis can increase the risk of racemization for sensitive amino acids (like Cys and His), for most amino acids, the extremely short reaction times mitigate this risk.[12] The choice of base is also critical. A sterically hindered, weaker base like collidine is less likely to cause racemization than a strong, non-hindered base.[20]
-
Authoritative Grounding: Racemization can occur via two main pathways: direct enolization or through an oxazolone intermediate.[19][20] The latter is more common during coupling reactions. Using additives like Oxyma Pure can help to suppress oxazolone formation.
Diagram 2: Workflow to Minimize Racemization
Caption: Key considerations to reduce racemization risk.
Problem 3: Challenges in Purification
Symptoms:
-
Poor peak resolution, peak tailing, or broad peaks during RP-HPLC.
-
Low recovery of the final product after purification.
-
The peptide seems to "disappear" on the column or is irreversibly bound.
Root Causes:
-
Aggregation: N-methylated peptides can be highly hydrophobic and prone to aggregation, especially if they are long or contain multiple hydrophobic residues.[26][27][28] Aggregated peptides behave poorly on HPLC columns.
-
Similar Hydrophobicity of Byproducts: Deletion sequences, especially those missing a single hydrophobic amino acid, can have very similar retention times to the target peptide, making separation difficult.
Solutions & Protocols:
Solution 3.1: Optimizing HPLC Purification Conditions
-
Expertise & Experience: For hydrophobic peptides, standard HPLC gradients are often not effective. You may need to use a shallower gradient, a different organic modifier (e.g., isopropanol in addition to acetonitrile), or a column with a different stationary phase (e.g., C4 or C8 instead of C18).[29][30] Increasing the column temperature (e.g., to 40-60°C) can also dramatically improve peak shape by reducing aggregation and improving mass transfer.[31]
-
Authoritative Grounding: The choice of stationary phase should match the hydrophobicity of the peptide. Highly hydrophobic peptides may be irreversibly retained on a C18 column, whereas a C4 column provides lower hydrophobicity, allowing for elution.[29]
Protocol 2: General RP-HPLC Purification Strategy for Hydrophobic N-Methylated Peptides
-
Solubility Testing: Before injection, test the solubility of the crude peptide in various mixtures of Water/Acetonitrile/Isopropanol with 0.1% TFA. Sometimes adding a small amount of formic acid or DMSO can aid dissolution.[29]
-
Column Selection: Start with a C18 column for initial analysis. If the peptide elutes very late, shows poor peak shape, or does not elute, switch to a C8 or C4 column.[29]
-
Mobile Phase:
-
Phase A: 0.1% TFA in HPLC-grade water.
-
Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient Optimization:
-
Scouting Run: Start with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide.
-
Focused Gradient: Design a shallow gradient around the elution point. For example, if the peptide elutes at 60% B, try a gradient of 45-75% B over 60 minutes.
-
-
Temperature: Set the column compartment temperature to 40°C or higher. Monitor backpressure.
-
Fraction Collection & Analysis: Collect fractions and analyze by MS to confirm the identity of the desired product before pooling and lyophilization.
References
- Vertex AI Search. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved January 15, 2026.
- PubMed. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Org Biomol Chem.
- ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
- Thieme. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis.
- Luxembourg Bio Technologies. (n.d.).
- PubMed. (n.d.).
- Springer Nature Experiments. (n.d.).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
- ACSESS. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- BenchChem. (2025).
- ResearchGate. (2025).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MDPI. (n.d.).
- BenchChem. (2025).
- PubMed. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods Mol Biol.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing the Hydrophobic Amino Acid Phenylalanine(4-tBu).
- PubMed. (n.d.).
- ResearchGate. (n.d.). DKP formation mechanism. | Download Scientific Diagram.
- Semantic Scholar. (n.d.).
- ACS Publications. (2022).
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Sci-Hub. (2022).
- Wikidot. (2015).
- ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- ResearchGate. (n.d.).
- NIH. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- BenchChem. (2025).
- BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
- Reddit. (2023).
- ResearchGate. (2025). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Peptide Synthesis Using COMU.
- ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- PubMed. (n.d.).
- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- GenScript. (2024).
- Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis.
- R Discovery. (n.d.). Racemization in peptide synthesis. Mechanism-specific models.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
Sources
- 1. scienmag.com [scienmag.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 21. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kohan.com.tw [kohan.com.tw]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.mblintl.com [blog.mblintl.com]
- 28. genscript.com [genscript.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. hplc.eu [hplc.eu]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of Boc-D-His(1-Me)-OH in SPPS
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Boc-D-His(1-Me)-OH in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the scientific understanding and practical solutions to mitigate common side reactions and ensure the successful synthesis of your target peptides.
Introduction: The Unique Chemistry of N-Methylated Histidine
Histidine is a notoriously challenging amino acid in SPPS due to the nucleophilic nature of its imidazole side chain, which can lead to undesirable side reactions, most notably racemization. The use of N-methylated histidine derivatives, such as Boc-D-His(1-Me)-OH, introduces another layer of complexity. In this derivative, the τ-nitrogen (N-1) of the imidazole ring is permanently methylated. This modification can be advantageous in preventing certain side reactions but also requires careful consideration of synthesis strategy to avoid others. This guide will walk you through the most common challenges and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary side reaction of concern when using Boc-D-His(1-Me)-OH, and how does the N-methylation influence it?
A1: The primary side reaction of concern remains racemization (epimerization) of the α-carbon.
Histidine is particularly susceptible to racemization during the activation step of peptide coupling. This is due to the ability of the lone pair of electrons on the π-nitrogen (N-3) of the imidazole ring to act as an intramolecular base, abstracting the α-proton. This abstraction leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of D- and L-isomers, compromising the stereochemical purity of your peptide.[1]
The permanent methylation at the τ-nitrogen in Boc-D-His(1-Me)-OH does not protect the π-nitrogen, which is the primary catalyst for this racemization.[2] Therefore, you must still take precautions to minimize this side reaction.
Q2: I'm observing significant epimerization of my His(1-Me) residue. What are the likely causes and how can I prevent it?
A2: Epimerization of His(1-Me) is typically exacerbated by prolonged activation times, the choice of coupling reagents, and elevated temperatures.
Here’s a breakdown of the causes and solutions:
-
Prolonged Activation: The longer the activated amino acid exists before coupling, the greater the opportunity for racemization.
-
Coupling Reagents: Carbodiimide-based reagents like DCC and DIC can increase the risk of racemization if used without additives.[3] Uronium/aminium-based reagents like HBTU and HATU can also promote racemization, especially with prolonged pre-activation.
-
Elevated Temperatures: Microwave-assisted SPPS, while accelerating synthesis, can significantly increase the rate of histidine racemization if not carefully controlled.[4]
Mitigation Strategies:
-
Optimized Coupling Protocols: Employ coupling conditions known to minimize racemization. The use of carbodiimides in the presence of racemization-suppressing additives is highly recommended.
-
Choice of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization when using carbodiimide coupling reagents.[5]
-
Temperature Control: If using microwave synthesis, consider coupling the Boc-D-His(1-Me)-OH residue at a lower temperature (e.g., 50°C) or even at room temperature to reduce the risk of epimerization.[4]
Q3: Can side-chain acylation occur with Boc-D-His(1-Me)-OH?
A3: Side-chain acylation at the τ-nitrogen is prevented, but the π-nitrogen can still be acylated under certain conditions.
The permanent methyl group on the τ-nitrogen of Boc-D-His(1-Me)-OH effectively blocks this position from being acylated by the incoming activated amino acid. However, the π-nitrogen remains nucleophilic and could potentially be acylated, leading to a branched peptide. This is less common than racemization but can occur, especially with highly reactive coupling agents and extended coupling times.
Prevention:
-
Using an appropriate excess of the coupling reagent and amino acid without unnecessarily long coupling times will favor the desired N-terminal acylation over side-chain modification.
-
Ensuring efficient coupling in each step is key to minimizing the time the activated species is available for side reactions.
Q4: Are there any specific concerns during the final cleavage and deprotection of peptides containing His(1-Me)?
A4: The primary concerns during cleavage are potential modification of the imidazole ring and standard side reactions associated with sensitive residues.
The N-methylated imidazole ring is generally stable to standard TFA cleavage conditions. However, the strong acid can generate reactive carbocations from the cleavage of other side-chain protecting groups (e.g., from Trp(Boc), Cys(Trt)). These carbocations can potentially alkylate the imidazole ring of histidine, although the permanent methyl group may offer some steric hindrance.
Recommended Cleavage Protocol:
It is crucial to use a scavenger cocktail to quench these reactive species. A standard and effective cocktail for peptides containing sensitive residues like His, Trp, Met, and Cys is Reagent K.
| Reagent K Composition | Percentage | Role |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Water | 5% | Scavenger |
| Phenol | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
For peptides that do not contain other highly sensitive residues, a simpler, less odorous cocktail like TFA/TIS/Water (95:2.5:2.5) may suffice.[6]
Experimental Protocols
Protocol 1: Optimized Coupling of Boc-D-His(1-Me)-OH to Minimize Racemization
This protocol utilizes DIC with OxymaPure® as a racemization suppressant.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes. Wash thoroughly with DCM, isopropanol, and DMF.
-
Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes). Wash with DMF.
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of Boc-D-His(1-Me)-OH and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid/OxymaPure® solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF, DCM, and isopropanol.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Final Cleavage and Deprotection
This protocol uses Reagent K for robust cleavage and scavenging.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage:
-
Prepare Reagent K (TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
-
Isolation: Centrifuge the peptide precipitate, decant the ether, and wash with cold ether. Dry the crude peptide under vacuum.
Visualizing the Mechanisms
Racemization of Histidine
Caption: Mechanism of histidine racemization during peptide synthesis.
SPPS Workflow for Boc-D-His(1-Me)-OH
Caption: General SPPS workflow for incorporating Boc-D-His(1-Me)-OH.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148.
- Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58-62.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Validation & Comparative
Navigating the Gauntlet: A Comparative Guide to Coupling Reagents for Boc-D-His(1-Me)-OH
For researchers, scientists, and drug development professionals, the incorporation of structurally complex amino acids is a frequent hurdle in peptide synthesis. Boc-D-His(1-Me)-OH stands out as a particularly challenging building block, presenting a dual threat of high steric hindrance and a significant propensity for racemization. The N-methyl group on the imidazole ring not only adds bulk but also alters the electronic properties of the side chain, complicating amide bond formation. This guide offers an in-depth, objective comparison of common coupling reagents, supported by experimental insights, to empower you in selecting the optimal strategy for this demanding synthetic task.
The primary obstacles in coupling Boc-D-His(1-Me)-OH stem from two core issues:
-
Steric Hindrance: The presence of the N-methyl group on the imidazole ring, in addition to the bulky Boc protecting group, creates a sterically crowded environment around the carboxyl group. This physically obstructs the approach of the incoming amine, slowing down the coupling reaction and often leading to incomplete conversions.[1]
-
Racemization: Histidine and its derivatives are notoriously prone to racemization. The imidazole ring can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid. This forms a planar enolate intermediate, which can be reprotonated from either face, leading to a loss of stereochemical integrity.[2]
The selection of a coupling reagent is therefore a critical decision, balancing the need for high reactivity to overcome steric hindrance with mild conditions to prevent racemization.
Performance Showdown: A Head-to-Head Comparison of Coupling Reagents
| Coupling Reagent | Typical Yield for Hindered Couplings | Racemization Risk | Key Advantages & Disadvantages |
| HATU | High (>90%) | Very Low | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[3][4][5] Disadvantages: Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[6][7] |
| HBTU | Good to High (>85%) | Low to Moderate | Advantages: Good balance of reactivity and cost, reliable for many standard couplings.[1][3] Disadvantages: Less effective than HATU for highly hindered systems.[3] |
| PyBOP | Good (>80%) | Low | Advantages: High coupling efficiency with minimal racemization.[8] Does not cause guanidinylation.[9] Disadvantages: Byproducts can be difficult to remove in some cases. |
| EDC/HOBt | Moderate (70-90%) | Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed.[10][11] Disadvantages: Generally lower reactivity compared to onium salts; higher risk of racemization with sensitive residues like histidine.[11][12] |
Note: The values presented are illustrative and based on general performance data for sterically hindered and racemization-prone couplings. Actual results may vary depending on the specific reaction conditions.
Mechanistic Insights: Why Reagent Choice Matters
The superiority of certain reagents for this challenging coupling lies in the nature of the activated intermediate they form.
Comparative activation pathways of Boc-D-His(1-Me)-OH.
Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generate highly reactive OAt-esters.[3] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in HBTU, accelerating the coupling reaction. This rapid rate is crucial as it minimizes the lifetime of the activated species, thereby reducing the window of opportunity for racemization.[3]
Phosphonium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) also form reactive intermediates and are known for their ability to suppress racemization.[8] Unlike uronium salts, PyBOP does not have the potential to cause guanidinylation of the free N-terminus, which can be an advantage.[9]
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically used with an additive like HOBt (1-Hydroxybenzotriazole), are a more traditional choice.[10] While cost-effective, the activated O-acylisourea intermediate is more susceptible to racemization, especially with a sensitive residue like histidine.[13] The addition of HOBt forms a more stable OBt-ester, mitigating but not always eliminating this risk.[14]
Experimental Protocols
The following protocols provide a robust starting point for the coupling of Boc-D-His(1-Me)-OH. Optimization may be required based on the specific peptide sequence and solid support.
Protocol 1: HATU-Mediated Coupling (Recommended)
This protocol is recommended for its high efficiency and low racemization risk with sterically hindered amino acids.[5]
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform the standard Boc deprotection using 50% TFA in DCM.
-
Neutralization: Wash the resin thoroughly with DCM and DMF. Neutralize with 10% DIPEA in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-His(1-Me)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction using a qualitative test such as the Kaiser test (if coupling to a primary amine) or the bromophenol blue test. A negative test indicates complete coupling. If the test is positive, a second coupling may be necessary. Once complete, wash the resin thoroughly with DMF and DCM.
Workflow for HATU-mediated coupling.
Protocol 2: PyBOP-Mediated Coupling
A strong alternative to HATU, particularly when avoiding potential guanidinylation is a priority.
-
Resin Preparation and Neutralization: Follow steps 1 and 2 from the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-His(1-Me)-OH (2 equivalents), PyBOP (2 equivalents), and HOBt (2 equivalents, optional but recommended) in DMF. Add DIPEA (4 equivalents).
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.
-
Monitoring and Washing: Follow step 5 from the HATU protocol.
Protocol 3: EDC/HOBt-Mediated Coupling
A cost-effective option, but requires careful monitoring for completeness and potential racemization.
-
Resin Preparation and Neutralization: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-His(1-Me)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by EDC (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow step 5 from the HATU protocol. Due to the slower nature of this coupling, be prepared for longer reaction times or the necessity of a double coupling.
Expert Recommendations and Final Verdict
For the successful incorporation of the sterically demanding and racemization-prone Boc-D-His(1-Me)-OH, HATU is the demonstrably superior coupling reagent. Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization.[3] While PyBOP is a very capable alternative that circumvents the risk of guanidinylation, HATU's raw efficiency in overcoming steric barriers often makes it the first choice for such "difficult" couplings.[4]
The use of EDC/HOBt should be reserved for situations where cost is the primary driver and the potential for lower yields and higher racemization can be tolerated or mitigated through extensive optimization.
Ultimately, the choice of coupling reagent is a critical parameter in the synthesis of complex peptides. For a challenging building block like Boc-D-His(1-Me)-OH, investing in a more potent reagent like HATU can save significant time and resources by maximizing yield and ensuring the stereochemical integrity of the final product.
References
-
Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. PubMed. Retrieved from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed. Retrieved from [Link]
-
Activotec. (n.d.). PyBOP peptide coupling reagent. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved from [Link]
-
AWS. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
OUCI. (n.d.). Installing amino acids and peptides on N-heterocycles under visible-light assistance. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Omizzolo. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Retrieved from [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
-
PMC. (n.d.). N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. PubMed Central. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Retrieved from [Link]
-
ACS Publications. (n.d.). Histidine-Covalent Stapled Alpha-Helical Peptides Targeting hMcl-1. Retrieved from [Link]
Sources
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-D-His(1-Me)-OH for Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of Boc-D-His(1-Me)-OH, a protected amino acid derivative commonly used in peptide synthesis. The procedures outlined herein are grounded in established safety protocols and are designed to ensure compliance and minimize risk.
Hazard Identification and Risk Assessment: A Necessary First Step
Proper disposal begins with a thorough understanding of the substance's potential hazards. Boc-D-His(1-Me)-OH, like many specialized reagents, may not have an exhaustive public profile of its toxicological and ecological properties. Safety Data Sheets (SDS) for analogous protected amino acids, such as Boc-His(Trt)-OH, often indicate that the substance is stable under recommended storage conditions and that its ecotoxicity and biodegradation properties have not been fully investigated[1].
Core Principle: In the absence of specific hazard data, a conservative approach is warranted. The substance should be handled as a potentially hazardous chemical until determined otherwise by your institution's Environmental Health & Safety (EHS) department.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound in any form.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep or scoop the solid material into a designated waste container for disposal.[1][3]
The Disposal Workflow: A Decision-Based Approach
The correct disposal pathway for Boc-D-His(1-Me)-OH is contingent on its physical state and whether it is mixed with other chemicals. The following diagram illustrates the critical decision points for determining the appropriate waste stream.
Caption: Decision workflow for the proper disposal of Boc-D-His(1-Me)-OH.
Detailed Disposal Protocols
Adherence to a systematic protocol is essential for ensuring safety and regulatory compliance.
Protocol 1: Disposal of Solid Boc-D-His(1-Me)-OH Waste
This protocol applies to unused or expired reagents, residual amounts in original containers, and disposable labware (e.g., weighing paper, contaminated gloves, pipette tips) that has come into direct contact with the solid chemical.
Methodology:
-
Segregation: Collect all solid waste containing Boc-D-His(1-Me)-OH into a dedicated, durable, and sealable waste container. This container should be clearly designated for "Solid Chemical Waste" or a similar classification used by your institution. Do not mix this waste with general trash, biohazards, or sharps.[4][5]
-
Container Compatibility: Use a container made of a material that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is generally appropriate.[6][7]
-
Labeling: The waste container must be labeled clearly and accurately at all times. The label should include:
-
The full chemical name: "Boc-D-His(1-Me)-OH"
-
The words "Hazardous Waste" (as a precautionary measure)
-
An accumulation start date (the date the first piece of waste is added)
-
The relevant hazard pictograms, if known or required by your institution.
-
-
Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[6][7] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed except when adding waste.[6][7]
-
Final Disposal: Once the container is full or has been accumulating for the maximum time allowed by your institution (often up to 12 months), contact your EHS department to arrange for pickup and final disposal.[6][7]
Protocol 2: Disposal of Boc-D-His(1-Me)-OH in Solution
When Boc-D-His(1-Me)-OH is dissolved in a solvent, the disposal procedure is dictated by the hazards associated with the solvent. The protected amino acid becomes a solute component of a liquid waste stream.
Methodology:
-
Solvent Characterization: Identify all solvent components of the solution. The solvent's properties (e.g., flammability, corrosivity, toxicity, halogen content) determine the correct waste stream.
-
Waste Stream Segregation: Dispose of the solution into the appropriate liquid waste container provided by your institution. Common categories include:
-
Halogenated Organic Solvents (e.g., Dichloromethane, Chloroform)
-
Non-Halogenated Organic Solvents (e.g., Methanol, Acetonitrile, DMSO, DMF)
-
Aqueous Waste (with pH adjustments if necessary)
-
Acidic or Basic Waste Streams Causality Note: Proper segregation is critical to prevent dangerous chemical reactions within the waste container. For instance, mixing acids with cyanides or bases can generate highly toxic gases.[4][7] Always check incompatibility charts and institutional guidelines.[4]
-
-
Labeling: The liquid waste container must be meticulously labeled with the full chemical names and estimated percentages of all constituents, including every solvent and solute (i.e., Boc-D-His(1-Me)-OH).
-
Storage and Disposal: As with solid waste, store the sealed liquid waste container in a designated SAA with secondary containment to prevent spills.[5] Follow institutional protocols for EHS pickup.
Management of Empty Containers and Decontamination
Empty containers that once held Boc-D-His(1-Me)-OH must also be managed correctly.
| Item | Decontamination & Disposal Procedure | Rationale |
| Original Reagent Bottle | 1. Triple rinse with a suitable solvent (e.g., methanol, ethanol).2. Collect all rinsate as hazardous liquid chemical waste.3. Deface or completely remove the original label.4. Dispose of the clean, empty bottle in the appropriate recycling bin (e.g., glass) or as instructed by EHS. | Rinsing ensures the removal of hazardous residue.[8] Collecting the rinsate prevents the introduction of chemicals into wastewater systems. Defacing the label prevents confusion and misuse of the empty container.[5] |
| Contaminated Glassware | 1. Rinse with an appropriate solvent to remove the bulk of the chemical residue.2. Collect the rinsate as hazardous liquid waste.3. Proceed with standard laboratory washing procedures (detergent, water, deionized water). | This procedure effectively decontaminates the glassware for reuse while ensuring the chemical waste is captured and disposed of properly. |
Proactive Waste Minimization
The most effective disposal strategy is to minimize waste generation at the source.
-
Prudent Purchasing: Order only the quantity of Boc-D-His(1-Me)-OH required for your planned experiments to avoid generating waste from expired stock.[6]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to prevent duplicate orders and track expiration dates.[5][6]
-
Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of both the reagent used and the solvents required.[6]
By integrating these robust disposal protocols and waste minimization strategies into your laboratory workflow, you contribute to a safer research environment and ensure responsible stewardship of chemical resources.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Handling and Storage of Peptides. AAPPTec. [Link]
-
Boc-His(Trt)-OH Safety Data Sheet. AAPPTec. [Link]
-
n(alpha) n-(im)-di-boc-l-histidine. Chemsrc. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. n(alpha) n-(im)-di-boc-l-histidine | CAS#:17791-51-4 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. echemi.com [echemi.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Boc-D-his(1-ME)-OH
Understanding the Potential Hazards: A Cautious Approach
Due to the absence of a specific Safety Data Sheet (SDS) for Boc-D-his(1-ME)-OH, it is prudent to treat it as a potentially hazardous substance. Analysis of SDSs for structurally related compounds, such as other Boc-protected histidines, reveals potential risks that must be mitigated through appropriate PPE. Potential hazards may include:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3][4]
-
Unknown Long-Term Effects: For many specialized chemicals, comprehensive toxicological data is not available. Therefore, minimizing exposure is the most effective safety strategy.
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The primary goal is to create a barrier between the researcher and the chemical, preventing any route of exposure.
Recommended Personal Protective Equipment for Boc-D-his(1-ME)-OH
The following table outlines the recommended PPE for various laboratory operations involving Boc-D-his(1-ME)-OH.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields or a face shield. | Chemical-resistant nitrile gloves. | Lab coat. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 particulate respirator should be used. |
| Dissolving in Solvents | Safety goggles with side shields. | Chemical-resistant nitrile gloves. | Lab coat. | To be performed in a well-ventilated area, preferably a chemical fume hood. |
| Use in Reactions and Work-up | Safety goggles with side shields. | Chemical-resistant nitrile gloves. | Lab coat. | To be performed in a chemical fume hood. |
| Handling Contaminated Waste | Safety goggles with side shields. | Chemical-resistant nitrile gloves. | Lab coat. | Not generally required if waste is properly contained. |
Detailed Step-by-Step PPE Protocol
Eye and Face Protection: The First Line of Defense
-
Selection: Always wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] These provide a seal around the eyes, offering protection from splashes and airborne particles.
-
Use Case: Goggles are the minimum requirement for any task involving Boc-D-his(1-ME)-OH. For procedures with a higher risk of splashing, such as during solvent addition or transfers, a face shield should be worn in addition to goggles.
Hand Protection: Preventing Dermal Exposure
-
Selection: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for any signs of damage before use.
-
Proper Use: Don gloves before handling the chemical and remove them before leaving the laboratory or touching personal items. If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and wash your hands thoroughly.
Body Protection: Shielding Skin and Clothing
-
Selection: A standard, buttoned lab coat should be worn at all times in the laboratory.[6]
-
Rationale: The lab coat protects your personal clothing and underlying skin from accidental spills and contamination.
Respiratory Protection: Guarding Against Inhalation
-
Engineering Controls First: The primary method for controlling respiratory hazards is to work in a well-ventilated area, preferably within a certified chemical fume hood.[3] This engineering control is designed to capture and remove airborne contaminants at the source.
-
When Respirators are Necessary: In the rare event that handling of the solid compound outside of a fume hood is unavoidable and dust generation is possible, a NIOSH-approved N95 particulate respirator should be used.[3]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Boc-D-his(1-ME)-OH.
Caption: Decision workflow for selecting appropriate PPE for handling Boc-D-his(1-ME)-OH.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste: Unused or waste Boc-D-his(1-ME)-OH, along with any contaminated materials such as weighing paper, gloves, and paper towels, should be collected in a clearly labeled, designated waste container for non-hazardous solid chemical waste.[6]
-
Liquid Waste: If Boc-D-his(1-ME)-OH is dissolved in a solvent, the resulting solution should be disposed of in the appropriate liquid waste container corresponding to the solvent used.[6] The container must be labeled with the full chemical names of all components.
-
Institutional Guidelines: Always adhere to your institution's specific waste management protocols and local environmental regulations.[4][6] Do not dispose of this chemical down the drain.
By adhering to these rigorous PPE and disposal protocols, researchers can confidently handle Boc-D-his(1-ME)-OH, ensuring their personal safety and the integrity of their scientific work.
References
- ECHEMI.
- Benchchem.
- MedChemExpress. Boc-D-His(Trt)
- Sigma-Aldrich. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8.
- Benchchem. An In-depth Technical Guide to the Safety and Handling of Boc-D-Trp(For)-OH.
- Echemi. BOC-D-HIS(BOC)
- AAPPTec. MSDS ABH135 Boc-His(Trt).pdf.
- CHEMM. Personal Protective Equipment (PPE).
- BLDpharm. 200871-52-9|Boc-d-his(1-mE)-oh.
- Benchchem. Personal protective equipment for handling Boc-DL-Phg-OH.
- CymitQuimica. OH Boc-D-His(t-Me).
- BLDpharm. 200871-52-9|Boc-d-his(1-mE)-oh.
- Material Safety D
- US EPA. Personal Protective Equipment.
- MedChemExpress. Boc-His(Trt)
- MedChemExpress. Boc-His(Trt)
- PubChem - NIH. Boc-D-His(pi-Me)-OH | C12H19N3O4 | CID 18510577.
- BLD Pharm. 20866-46-0|Boc-His(Boc)-OH.
- MedChemExpress. Fmoc-His(Boc)
- ChemicalBook. BOC-D-HIS(BOC)-OH | 75498-93-0.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
